

Technical Guide: IR-820 Absorbance Spectrum in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance properties of the near-infrared (NIR) dye **IR-820** when dissolved in methanol. The information is curated for professionals in research and development who utilize NIR dyes for applications such as in vivo imaging, photothermal therapy, and as contrast agents.

Core Photophysical Properties

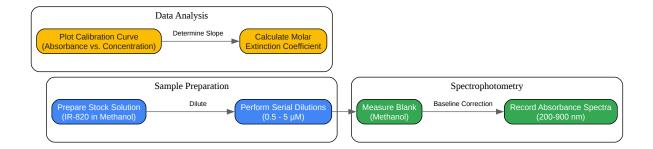
IR-820, an indocyanine dye, exhibits a strong and distinct absorbance profile in the near-infrared spectrum when dissolved in methanol. This characteristic makes it a valuable tool for a variety of biomedical applications. The key quantitative data regarding its absorbance in methanol are summarized below.

Parameter	Value	Unit	Reference
Peak Absorbance (λmax)	820	nm	[1][2][3][4][5][6]
Molar Extinction Coefficient (ε)	198,181	M ⁻¹ cm ⁻¹	[2]
Molar Extinction Coefficient (ε)	184,000	M ⁻¹ cm ⁻¹	[7]

Note: Minor variations in the molar extinction coefficient can arise from differences in experimental conditions and the purity of the dye.

Experimental Protocol for Absorbance Measurement

The following protocol outlines a standard procedure for determining the absorbance spectrum of **IR-820** in methanol, based on established methodologies.[8]


- 1. Materials and Equipment:
- IR-820 dye
- Methanol (spectroscopic grade)
- · Volumetric flasks and pipettes
- Polystyrene or quartz cuvettes (1.5 mL)
- UV-Vis Spectrophotometer (e.g., CaryWinUV)
- 2. Preparation of Stock Solution:
- Accurately weigh a small amount of IR-820 powder.
- Dissolve the powder in a known volume of spectroscopic grade methanol to create a concentrated stock solution.
- Ensure complete dissolution by gentle vortexing or sonication.
- 3. Preparation of Working Solutions:
- Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions with concentrations in the linear absorbance range (typically 0.5 - 5 μM).[2] It is crucial that the maximum absorbance remains below 3 AU to ensure adherence to the Beer-Lambert law.[8]
- 4. Spectrophotometric Measurement:

- Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.[8]
- Use a cuvette containing only methanol as a blank to perform an automatic baseline correction.[8]
- Measure the absorbance spectrum of each working solution from 200 to 900 nm.[8]
- Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
- 5. Data Analysis:
- Plot a calibration curve of absorbance at λmax versus the concentration of the IR-820 solutions.
- The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and I is the path length of the cuvette in cm.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the absorbance spectrum of **IR-820** in methanol.

Click to download full resolution via product page

Caption: Workflow for UV-Vis absorbance analysis of IR-820 in methanol.

Signaling Pathways

Currently, the primary application of **IR-820** described in the scientific literature is as a photophysical agent for imaging and photothermal therapy rather than as a modulator of specific signaling pathways. Its utility in drug development is largely associated with its physical properties for targeted delivery and therapy rather than direct interaction with signaling cascades. Further research may elucidate any potential interactions with cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR-820 Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: IR-820 Absorbance Spectrum in Methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672171#ir-820-absorbance-spectrum-in-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com